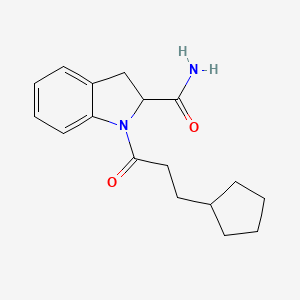
1-(3-Cyclopentylpropanoyl)indolin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. This compound features an indoline core, which is a hydrogenated form of indole, and is functionalized with a cyclopentylpropanoyl group and a carboxamide group. These structural features contribute to its unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
The primary target of 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide, also known as AGHI, is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target can lead to the inhibition of the growth of Mycobacterium tuberculosis .
Mode of Action
The carboxamide moiety in indole derivatives, such as 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide, forms hydrogen bonds with a variety of enzymes and proteins, which often results in the inhibition of their activity . When docked into the MmpL3 active site, the compound adopts a binding profile similar to the indoleamide ligand ICA38 .
Biochemical Pathways
The compound’s interaction with MmpL3 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption can lead to the inhibition of the growth of the bacteria
Result of Action
The compound exhibits potent antitubercular activity, with a minimum inhibitory concentration (MIC) of 0.32 μM against the drug-sensitive Mycobacterium tuberculosis H37Rv strain . It also shows high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity .
Zukünftige Richtungen
The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Biochemische Analyse
Biochemical Properties
The carboxamide moiety in 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide allows it to form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity
Cellular Effects
The cellular effects of 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide are not yet fully understood. Indole derivatives have been shown to have a wide range of biological properties, suggesting that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide is not yet fully understood. It is known that the carboxamide moiety in indole derivatives can form hydrogen bonds with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole using suitable reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Introduction of the Cyclopentylpropanoyl Group: This step involves the acylation of the indoline core with cyclopentylpropanoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine.
Formation of the Carboxamide Group: The final step involves the reaction of the acylated indoline with an appropriate amine to form the carboxamide group. This can be achieved using reagents like carbodiimides (e.g., EDCI) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Indole derivatives with various functional groups.
Reduction: Saturated indoline derivatives.
Substitution: Substituted carboxamide derivatives.
Vergleich Mit ähnlichen Verbindungen
1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-carboxamide: Similar in structure but lacks the cyclopentylpropanoyl group, which may result in different biological activities.
Indoline-2-carboxamide: Similar in structure but lacks the cyclopentylpropanoyl group, affecting its binding affinity and selectivity.
Cyclopentylpropanoyl-indole: Similar in structure but lacks the carboxamide group, which may influence its interaction with molecular targets.
The uniqueness of 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide lies in the combination of the cyclopentylpropanoyl and carboxamide groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(3-cyclopentylpropanoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c18-17(21)15-11-13-7-3-4-8-14(13)19(15)16(20)10-9-12-5-1-2-6-12/h3-4,7-8,12,15H,1-2,5-6,9-11H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPCJOYPFXVPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2425764.png)
![ethyl 2-(6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2425765.png)
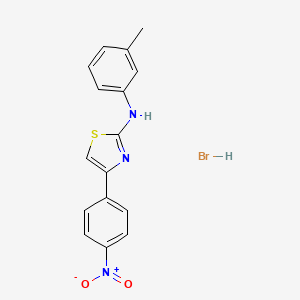
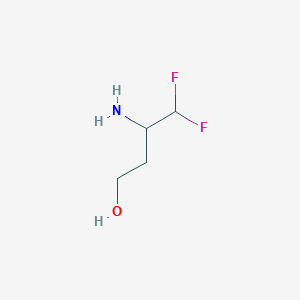

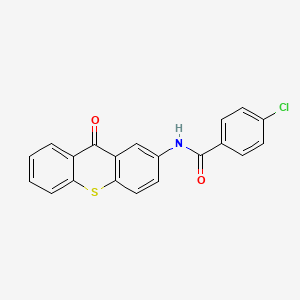

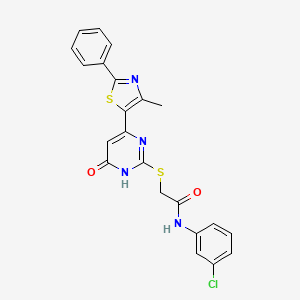
![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole](/img/structure/B2425780.png)
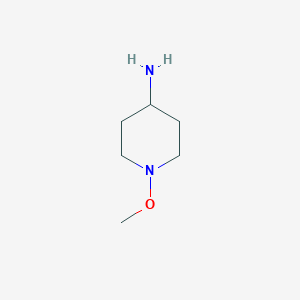
![4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2425783.png)

